molecular formula C6H13NO B8192210 trans-(3-Methyl-pyrrolidin-2-yl)-methanol

trans-(3-Methyl-pyrrolidin-2-yl)-methanol

Cat. No.: B8192210
M. Wt: 115.17 g/mol
InChI Key: STWLHKFAJXALLT-RITPCOANSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Contemporary Organic Synthesis

Chiral pyrrolidine scaffolds are fundamental building blocks in modern organic synthesis, prized for their rigid five-membered ring structure which provides a well-defined stereochemical environment. This structural rigidity is crucial for inducing high levels of stereoselectivity in chemical reactions. These scaffolds are integral to the synthesis of a wide range of biologically active natural products and pharmaceutical agents. researchgate.netnih.gov The pyrrolidine motif is a privileged structure in medicinal chemistry, appearing in numerous drugs.

The versatility of the pyrrolidine ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties. This adaptability has led to the development of a vast library of chiral pyrrolidine-based ligands for metal-catalyzed reactions and, more recently, as powerful organocatalysts. lookchem.comsigmaaldrich.com

Overview of "trans-(3-Methyl-pyrrolidin-2-yl)-methanol" within Chiral Aminomethylpyrrolidine Architectures

This compound belongs to the family of chiral aminomethylpyrrolidine architectures. A key feature of this family is the presence of a hydroxymethyl group at the C2 position of the pyrrolidine ring. This functional group can act as a coordinating site for metal catalysts or as a hydrogen-bond donor in organocatalytic transition states.

The introduction of a methyl group at the C3 position in the trans configuration relative to the hydroxymethyl group at C2, as in the target molecule, introduces an additional stereocenter. This substitution has a significant impact on the conformational preferences of the pyrrolidine ring, further influencing its stereodirecting ability. The precise positioning of the methyl group can create a more defined chiral pocket, potentially leading to higher enantioselectivities in catalyzed reactions.

While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs are found in more complex molecules that are subjects of synthesis and biological activity studies. The fundamental structure suggests its potential utility as a chiral building block, a ligand for asymmetric catalysis, or a precursor for more elaborate organocatalysts.

Historical Context of Pyrrolidine-Based Chiral Auxiliaries and Organocatalysts

The story of pyrrolidine-based chiral auxiliaries and organocatalysts is deeply rooted in the chemistry of the naturally occurring amino acid, L-proline. In the 1970s and 1980s, pioneering work by chemists such as E.J. Corey and Barry Trost laid the groundwork for the use of chiral auxiliaries to control the stereochemical outcome of reactions. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the formation of a new stereocenter.

A major breakthrough in the field of organocatalysis, which utilizes small organic molecules as catalysts, came in the early 2000s. The independent work of Benjamin List and David MacMillan demonstrated that L-proline itself could effectively catalyze asymmetric aldol (B89426) and Diels-Alder reactions, respectively. researchgate.net This discovery reignited interest in the catalytic potential of small, chiral organic molecules and established the pyrrolidine scaffold as a cornerstone of organocatalysis.

Following these seminal reports, a plethora of proline-derived catalysts have been developed. A significant advancement was the introduction of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi in 2005, which proved to be highly effective for the asymmetric functionalization of aldehydes. researchgate.net The development of substituted pyrrolidine methanols, including structures analogous to this compound, represents a logical progression in the quest for more efficient and selective organocatalysts. By modifying the pyrrolidine backbone with additional substituents, researchers aim to create catalysts with tailored properties for specific asymmetric transformations.

Synthesis and Properties of Substituted Pyrrolidinemethanols

The synthesis of chiral pyrrolidine derivatives often starts from readily available chiral precursors, such as amino acids. For instance, the synthesis of the parent compound, (S)-pyrrolidin-2-ylmethanol (also known as L-prolinol), is commonly achieved through the reduction of L-proline using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

The diastereoselective synthesis of 2,3-disubstituted pyrrolidines, such as this compound, presents a greater synthetic challenge. One potential strategy involves the stereoselective alkylation of a chiral N-protected proline derivative, followed by reduction of the carboxylic acid functionality. For example, the enolate of an N-Boc-proline ester could be reacted with a methylating agent, with the stereochemical outcome being directed by the chiral environment of the pyrrolidine ring and the reaction conditions. Subsequent reduction of the ester and methyl-substituted pyrrolidine would yield the target compound.

While specific experimental data for this compound is scarce in the literature, the physical properties of related, simpler pyrrolidinemethanols can provide some insight.

Table 1: Physical Properties of Selected Pyrrolidinemethanol Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Optical Rotation
(S)-(+)-2-Pyrrolidinemethanol C₅H₁₁NO 101.15 74-76 (2 mmHg) 1.025 (25 °C) [α]₂₀/D +31° (c=1 in toluene) sigmaaldrich.com
(R)-(-)-2-Pyrrolidinemethanol C₅H₁₁NO 101.15 74-76 (2 mmHg) 1.025 (25 °C) [α]₂₀/D -31° (c=1 in toluene)
(2S)-1-Methyl-2-pyrrolidinemethanol C₆H₁₃NO 115.17 67-69 (12 mmHg) 0.968 (25 °C) [α]₁₉/D -49.5° (c=5 in methanol) nih.gov

Note: Data for (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol is predicted as specific experimental values were not found in the searched literature.

Research Findings and Applications

The utility of chiral pyrrolidine derivatives is vast and well-documented. Their application as chiral auxiliaries allows for the diastereoselective formation of new stereocenters. Once the desired transformation is complete, the auxiliary can be cleaved and often recovered for reuse.

In the realm of organocatalysis, pyrrolidine-based catalysts operate through the formation of transient enamine or iminium ion intermediates with carbonyl substrates. The chiral environment of the catalyst then directs the approach of the reacting partner, leading to the preferential formation of one enantiomer of the product.

While direct applications of this compound are not prominently reported, the structural motif suggests its potential in these areas. The presence of both a secondary amine and a primary alcohol allows for its use as a bidentate ligand in asymmetric metal catalysis. Furthermore, derivatization of the amine and/or the alcohol can lead to a new class of organocatalysts. For instance, the attachment of bulky silyl or aryl groups to the alcohol and/or amine functionalities is a common strategy to enhance the steric shielding of one face of the reactive intermediate, thereby increasing the enantioselectivity of the catalyzed reaction.

The diastereoselective synthesis of substituted pyrrolidines is an active area of research, with applications in the synthesis of complex natural products and pharmaceuticals. Methodologies for the stereocontrolled synthesis of 2,3-disubstituted pyrrolidines would be directly applicable to the preparation of enantiomerically pure this compound and its isomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R)-3-methylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWLHKFAJXALLT-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Trans 3 Methyl Pyrrolidin 2 Yl Methanol

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for obtaining enantiomerically pure trans-(3-Methyl-pyrrolidin-2-yl)-methanol. The methodologies employed are designed to control the three-dimensional arrangement of atoms, leading to the desired diastereomer with high fidelity. These approaches can be broadly categorized into chiral pool synthesis, which uses naturally occurring chiral molecules, and asymmetric catalysis, which uses small amounts of a chiral catalyst to induce stereoselectivity.

Asymmetric Catalysis in "this compound" Synthesis

Asymmetric catalysis offers an alternative to chiral pool synthesis, creating the desired chiral centers from achiral or prochiral precursors through the use of a chiral catalyst. nih.gov These methods are highly versatile and can often provide access to either enantiomer of the target molecule by simply choosing the corresponding enantiomer of the catalyst. acs.org

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.govunibo.it While the target molecule itself is a derivative of prolinol, a well-known organocatalyst, organocatalytic methods can also be employed to construct its substituted pyrrolidine (B122466) core.

A common strategy involves the asymmetric Michael addition reaction. For example, an organocatalyst can mediate the addition of a nucleophile to an α,β-unsaturated compound to create a linear intermediate with one or more stereocenters. This intermediate can then be cyclized to form the pyrrolidine ring. The synthesis of substituted pyrrolidine-3-carboxylic acid derivatives has been achieved through organocatalytic enantioselective Michael additions of nitroalkanes to 4-oxo-2-enoates. rsc.org The resulting adduct can undergo reductive cyclization and further functional group modifications to yield 3-substituted prolinol derivatives.

Furthermore, organocatalytic cascade reactions can rapidly build molecular complexity, forming highly substituted pyrrolidines in a single step from simple starting materials. rsc.org These reactions can create multiple stereocenters with high levels of control, offering a powerful and efficient route to complex pyrrolidine structures.

Catalyst TypeReactionPrecursorsKey Features
Chiral Amine (e.g., Proline derivative)Michael AdditionNitroalkanes, α,β-Unsaturated esters/ketonesForms C-C bond and sets stereocenters in an acyclic precursor. rsc.org
Bifunctional Catalyst (e.g., Cinchona alkaloid)Cascade ReactionN-Tosyl aminomethyl enones, Unsaturated ketonesConstructs the pyrrolidine ring and multiple stereocenters in one pot. rsc.org

Transition metal catalysis provides a vast toolkit for the asymmetric synthesis of heterocyclic compounds. nih.gov Catalysts based on metals such as rhodium, ruthenium, palladium, and copper can enable a wide range of transformations for building and functionalizing the pyrrolidine ring. nih.gov

One prominent method is the transition metal-catalyzed asymmetric hydrogenation of a prochiral precursor. For example, a suitably substituted pyrrole (B145914) or pyrroline (B1223166) derivative could be hydrogenated using a chiral rhodium or ruthenium complex to generate the stereocenters at C2 and C3 with high enantioselectivity. The stereoselective synthesis of related pyrrolidine intermediates has been successfully achieved using ruthenium-catalyzed asymmetric hydrogenation of β-keto-γ-lactam precursors. researchgate.net

Intramolecular C-H amination is another powerful strategy where a transition metal catalyst, often copper-based, facilitates the formation of the pyrrolidine ring by creating a C-N bond from an acyclic amine precursor bearing the appropriate substituents. acs.org This method allows for the direct cyclization onto a C(sp³)-H bond, providing a highly efficient route to the core structure. Additionally, palladium-catalyzed reactions, such as the hydroarylation of pyrrolines, demonstrate the utility of transition metals in functionalizing the pre-formed pyrrolidine ring, although methods for hydroalkylation would be more directly applicable to the target molecule. nih.gov

Novel Synthetic Routes and Process Development

Recent advancements in organic synthesis have led to the development of several innovative methodologies for the preparation of this compound, focusing on efficiency, scalability, and stereochemical purity.

A notable process for preparing chiral pyrrolidine-2-yl-methanol derivatives involves a multi-step synthesis commencing with a protected proline derivative. google.com This strategy utilizes a Weinreb amide as a key intermediate, which subsequently reacts with a Grignard reagent. google.com

The initial step involves coupling a protected pyrrolidine, such as (R)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, with an appropriate Grignard reagent, for instance, p-tolylmagnesium bromide. google.com The use of a Weinreb amide is advantageous as it reacts with the organometallic reagent to form a stable metal-chelated intermediate, which prevents the common side reaction of over-addition to produce tertiary alcohols. unito.itrsc.org This chemoselectivity ensures the formation of the desired ketone (an aroyl pyrrolidine derivative) in high yield. google.comrsc.org The reaction is typically carried out in a suitable solvent like cyclopentyl methyl ether at low temperatures, such as 0 °C. google.com

Following the formation of the ketone, the synthesis proceeds with the removal of the amino-protecting group (e.g., a Boc group) under acidic conditions, followed by a hydrogenation step to yield the final chiral pyrrolidine-2-yl-methanol derivative. google.com This approach provides a scalable route to the desired product with good yield and high enantiomeric purity. google.com

Table 1: Example Reaction Conditions for Weinreb Amide-Grignard Strategy

Step Reactants Reagents/Conditions Product
1. Grignard Reaction (R)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, p-Tolylmagnesium bromide Cyclopentyl methyl ether, 0 °C Aroyl pyrrolidine derivative
2. Deprotection Aroyl pyrrolidine derivative Strong acid (e.g., HCl) Deprotected intermediate

| 3. Hydrogenation | Deprotected intermediate | H₂, Hydrogenation catalyst (e.g., Pd/C) | Chiral pyrrolidine-2-yl-methanol derivative |

Hydrogenation is a crucial step in several synthetic pathways to produce chiral pyrrolidin-2-yl-methanol derivatives, particularly following the formation of a ketone intermediate via a Grignard reaction. google.com This reduction of the ketone functionality is what generates the alcohol moiety of the target molecule.

The process involves the hydrogenation of the de-protected aroyl pyrrolidine intermediate in the presence of a suitable catalyst. google.com Catalysts typically consist of a platinum group metal, such as palladium, ruthenium, or rhodium, often supported on an inert carrier like carbon. google.com Palladium on carbon (Pd/C) is a frequently preferred catalyst. google.com

The reaction is conducted in a polar protic solvent, often the same one used in the preceding de-protection step, such as ethanol (B145695) or n-propanol. google.com Controlled conditions of temperature (e.g., 20°C to 40°C) and hydrogen pressure (e.g., 3 to 7 bar) are maintained to ensure the reaction proceeds efficiently and selectively. google.com Upon completion, the catalyst is removed by filtration to yield the final product. google.com This hydrogenation step is critical for establishing the stereochemistry at the newly formed alcohol center. google.com

Multi-component reactions (MCRs) and cyclization strategies offer efficient and atom-economical routes to highly functionalized pyrrolidine rings from acyclic precursors. nih.govmdpi.com These methods are of significant interest as they can construct complex heterocyclic scaffolds with multiple stereogenic centers in a single operation. nih.gov

One prominent approach is the [3+2] cycloaddition reaction using azomethine ylides. mdpi.com This reaction involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile (an alkene) to form the pyrrolidine ring. mdpi.com The stereochemical outcome of the reaction can often be controlled by the choice of starting materials and reaction conditions.

Another powerful strategy involves intramolecular cyclization. For instance, an enantioselective approach to a substituted pyrrolidine can be achieved through the cyclization of an acyclic alcohol precursor using a base like sodium hydride in DMF. mdpi.com This key step transforms an open-chain molecule into the desired cyclic pyrrolidine skeleton. mdpi.com

While many MCRs and cyclization reactions produce a variety of substituted pyrrolidines, specific adaptations are required to synthesize the this compound structure. nih.govtandfonline.com This often involves the careful selection of starting components that contain the necessary methyl and hydroxymethyl precursor groups and employing reaction conditions that favor the desired trans diastereomer.

Control of Stereochemistry in Synthesis

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of this compound. The trans relationship between the methyl group at the C3 position and the methanol (B129727) group at the C2 position, along with the specific chirality at these centers, dictates the compound's utility as a chiral building block.

The diastereoselectivity of the synthesis, which determines the cis or trans configuration of the substituents on the pyrrolidine ring, is often controlled during the ring-forming step or subsequent functional group manipulations.

In hydrogenation-based methods, the reduction of a cyclic ketone precursor can be influenced by the catalyst and the existing stereocenters in the molecule. google.com The approach of the hydrogen to the ketone is sterically hindered by the substituents already present, leading to the preferential formation of one diastereomer over the other.

For syntheses involving cyclization, the transition state geometry of the ring-closing reaction dictates the relative stereochemistry of the substituents. whiterose.ac.uk The thermodynamic and kinetic stability of these transition states can be manipulated by adjusting reaction parameters such as temperature, solvent, and catalyst to favor the formation of the desired trans isomer. researchgate.net

Ensuring the final product is a single enantiomer requires the use of asymmetric synthesis techniques. A highly effective strategy is to start the synthesis from a chiral precursor, a method known as the "chiral pool" approach. (S)-proline is a commonly used and readily available starting material for synthesizing chiral pyrrolidinyl methanols. researchgate.net By beginning with a molecule that already possesses the desired absolute stereochemistry at one center, the chirality can be transferred through the subsequent reaction sequence. researchgate.net

Another powerful technique is the use of chiral catalysts or auxiliaries. Asymmetric organocatalysis, particularly using proline-derived catalysts, has emerged as a robust method for creating chiral centers with high enantioselectivity. unibo.itmdpi.com These catalysts can create a chiral environment around the reactants, directing the reaction to form one enantiomer preferentially. mdpi.com For instance, in the enantioselective addition of dialkylzincs to aldehydes, chiral pyrrolidinyl methanols themselves can act as catalysts, with the structure of the catalyst dictating the degree and sense of asymmetric induction. researchgate.net These techniques are crucial for producing the optically pure this compound required for its applications in medicinal chemistry.

Isomeric Purity and Separation Techniques

The synthesis of this compound often results in a mixture of diastereomers, namely the trans and cis isomers. Achieving high isomeric purity is critical, necessitating both stereoselective synthesis strategies and effective post-synthesis separation techniques. The final isomeric purity is typically confirmed using various analytical methods.

Stereoselective Synthesis and Isomeric Ratio

The initial isomeric purity of (3-Methyl-pyrrolidin-2-yl)-methanol is largely dictated by the synthetic route employed. Many synthetic strategies for 2,3-disubstituted pyrrolidines yield a mixture of diastereomers, with one isomer favored over the other. For instance, in syntheses of analogous 2,3-disubstituted pyrrolidines, the intramolecular cyclization of an N-Boc-protected amine using the coupling reagent bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) has been shown to produce a mixture of isomers with a preference for the trans configuration. psu.edu Research on these related compounds has demonstrated the feasibility of obtaining the trans isomer as the major product, with reported diastereomeric ratios of up to 3:1 (trans:cis). psu.edu

Other stereoselective approaches, such as the intermolecular alkylation of racemic N-acyliminium ions generated from 3-substituted lactams, have been described as proceeding with high stereoselectivity and yield, favoring the formation of trans-2,3-disubstituted pyrrolidines. researchgate.netdntb.gov.ua Similarly, the heterogeneous catalytic hydrogenation of specifically substituted pyrrole precursors can afford functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net While these methods aim to maximize the yield of the desired trans isomer, the presence of the cis isomer is common, making subsequent purification essential.

Separation of trans and cis Isomers

Due to the different spatial arrangements of their substituents, trans and cis diastereomers exhibit distinct physical properties, such as polarity, solubility, and crystal lattice energies. These differences are exploited in various separation techniques. libretexts.orgucl.ac.uk

Column Chromatography: Flash column chromatography is a widely employed and effective method for separating diastereomers of 2,3-disubstituted pyrrolidines on a laboratory scale. psu.edu The separation relies on the differential adsorption of the isomers to a stationary phase (commonly silica (B1680970) gel) based on their differing polarities. The choice of eluent (mobile phase) is critical for achieving optimal separation.

Preparative High-Performance Liquid Chromatography (HPLC): For isomers that are difficult to separate using standard column chromatography, preparative HPLC is a more powerful technique. nih.gov This method offers higher resolution and is particularly useful for separating isomers with very similar polarities. In studies on related proline derivatives, preparative HPLC was successfully used to isolate pure trans isomers from cis/trans mixtures where conventional methods had failed. nih.gov Both normal-phase and reversed-phase HPLC can be applied, depending on the specific properties of the compound and the chosen stationary phase. nih.govresearchgate.net

Fractional Crystallization: A classical and industrially scalable method for separating diastereomers is fractional crystallization. ucl.ac.uk This technique leverages the solubility differences between the trans and cis isomers in a specific solvent. By carefully controlling conditions such as temperature, concentration, and cooling rate, one isomer can be induced to crystallize out of the solution while the other remains dissolved. libretexts.orggavinpublishers.com The process can also be applied to diastereomeric salts, formed by reacting the isomeric mixture with a chiral resolving agent. The resulting salts have significantly different solubilities, often facilitating easier separation through crystallization. ucl.ac.ukmdpi.com The efficiency of this method is highly dependent on the choice of solvent and the precise control of crystallization conditions. gavinpublishers.com

Table 1: Comparison of Separation Techniques for Diastereomers

Technique Principle Advantages Considerations
Column Chromatography Differential adsorption to a stationary phase based on polarity. psu.edu Simple, cost-effective for lab scale, widely applicable. May not resolve isomers with very similar polarities; can be solvent-intensive.
Preparative HPLC High-resolution separation based on differential partitioning between mobile and stationary phases. nih.gov High efficiency and resolution, suitable for difficult separations. nih.gov More expensive equipment, lower throughput compared to crystallization.

| Fractional Crystallization | Difference in solubility between diastereomers in a given solvent. ucl.ac.uk | Scalable for industrial production, cost-effective for large quantities. | Requires significant solubility differences, process optimization can be time-consuming. libretexts.orggavinpublishers.com |

Analytical Methods for Purity Assessment

To confirm the successful separation of the trans isomer and to quantify its purity, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for distinguishing between cis and trans isomers of 2,3-disubstituted pyrrolidines. The relative stereochemistry is determined by analyzing the coupling constants (J-values) between the protons at the C2 and C3 positions. Generally, the J-value for vicinal protons in a trans configuration is larger than that for protons in a cis configuration. creative-biostructure.com Furthermore, the chemical shifts of the protons and carbons at and near the stereocenters will differ between the two isomers. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of stereochemistry by detecting through-space proximity between specific protons, which differs for each isomer. creative-biostructure.comnih.gov

Chromatographic Analysis: Analytical HPLC and Gas Chromatography (GC) are routinely used to determine the isomeric ratio (e.g., % trans vs. % cis) in a sample. By developing a method that can resolve the two isomers, the area under each peak can be integrated to calculate the relative abundance of each, thereby providing a quantitative measure of isomeric purity. researchgate.netdergipark.org.tr

Table 2: Analytical Methods for Isomeric Purity Determination

Method Information Provided Key Parameters
¹H NMR Spectroscopy Confirms stereochemistry and determines isomeric ratio. creative-biostructure.com Chemical shift (δ), coupling constants (J-values), Nuclear Overhauser Effect (NOE). creative-biostructure.comnih.gov
Analytical HPLC/GC Quantifies isomeric purity and ratio. dergipark.org.tr Retention time, peak area integration.

| Mass Spectrometry (MS) | Confirms molecular weight; fragmentation patterns can sometimes differ between isomers. researchgate.net | Mass-to-charge ratio (m/z). |

Applications of Trans 3 Methyl Pyrrolidin 2 Yl Methanol As a Chiral Building Block

Precursor in Stereospecific Organic Synthesis

As a chiral precursor, trans-(3-Methyl-pyrrolidin-2-yl)-methanol is instrumental in transferring its stereochemical information to new, more complex molecules. This is a cornerstone of modern asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical for biological activity.

Chiral pyrrolidine (B122466) derivatives are widely employed as chiral auxiliaries and ligands in a variety of stereospecific transformations. sigmaaldrich.comunibo.it While specific literature detailing the use of this compound is limited, its structural similarity to other prolinol derivatives suggests its potential application in guiding the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. evitachem.comunibo.it In these roles, the chiral pyrrolidine framework temporarily attaches to a prochiral substrate, directing the approach of a reagent to one face of the molecule, thereby inducing asymmetry. sigmaaldrich.com After the reaction, the auxiliary can be cleaved and potentially recovered.

Table 1: Potential Stereospecific Reactions Employing Pyrrolidine-based Chiral Auxiliaries

Reaction Type Role of Chiral Auxiliary Typical Outcome
Asymmetric Alkylation Directs the approach of an electrophile to a nucleophilic carbon. Enantiomerically enriched α-substituted carbonyl compounds.
Asymmetric Aldol Reaction Controls the facial selectivity of enolate addition to an aldehyde. Diastereomerically and enantiomerically pure β-hydroxy carbonyl compounds.
Asymmetric Diels-Alder Influences the endo/exo and facial selectivity of the cycloaddition. Chiral cyclic and bicyclic systems.

This table illustrates common applications for chiral pyrrolidine scaffolds; specific examples for this compound are not extensively documented.

Chiral pyrrolidine-2-yl-methanol derivatives are described as versatile building blocks for the stereospecific synthesis of oligonucleotides that carry chiral phosphonate (B1237965) moieties. google.com Modified oligonucleotides are of significant interest in the development of therapeutics, such as antisense therapies and RNA interference (RNAi). The introduction of chiral modifications to the phosphate (B84403) backbone or the sugar rings can enhance properties like nuclease resistance, binding affinity, and cellular uptake. The defined stereochemistry of this compound makes it a suitable candidate for incorporation into these complex biomolecules, where precise control over the 3D structure is paramount for therapeutic efficacy. google.com

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. google.comresearchgate.net The pyrrolidine ring is considered a "privileged scaffold" in DOS because it provides a rigid and sterically defined starting point that can be elaborated in multiple directions to rapidly create a library of complex and diverse molecules. acs.orgnih.gov

This compound is an ideal starting material for DOS campaigns. Its two functional handles, the amine and the alcohol, can be independently reacted to introduce a wide variety of substituents and build points for further molecular complexity. This allows for the systematic exploration of chemical space around the central pyrrolidine core. acs.org

Table 2: Strategies in Diversity-Oriented Synthesis with Pyrrolidine Scaffolds

DOS Strategy Description Potential Outcome with this compound
Appendage Diversity The core scaffold is kept constant while different functional groups are attached. A library of compounds with various substituents on the nitrogen and oxygen atoms.
Scaffold Diversity The core scaffold itself is modified through ring-forming or ring-rearrangement reactions. Generation of fused bicyclic systems (e.g., pyrrolizidines) or spirocyclic structures.

| Stereochemical Diversity | All possible stereoisomers of a scaffold are synthesized. | While starting with a defined stereoisomer, subsequent reactions can introduce new chiral centers. |

Role in the Synthesis of Versatile Chemical Scaffolds

Beyond its role as a transient chiral influence, this compound can be incorporated as a permanent structural feature in the synthesis of more complex and functionally diverse chemical scaffolds.

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused nitrogen-containing heterocycles. nih.govnih.gov Through intramolecular cyclization reactions, the pyrrolidine ring can be fused to another ring system, leading to the formation of important alkaloid cores such as pyrrolizidines and indolizidines. whiterose.ac.uk For example, the hydroxyl group can be converted into a leaving group, followed by intramolecular nucleophilic attack by the nitrogen atom to form a bicyclic system. Alternatively, the nitrogen can be functionalized with a side chain that subsequently reacts with the hydroxyl group or a derivative thereof.

Table 3: Representative Nitrogen-Containing Heterocycles from Pyrrolidine Precursors

Heterocyclic System Synthetic Approach Potential Application
Pyrrolizidines Intramolecular cyclization via N-alkylation. Alkaloid synthesis, enzyme inhibitors.
Indolizidines Intramolecular cyclization involving a longer N-alkyl chain. Bioactive natural product mimics.
Spiro-pyrrolidines Cycloaddition reactions involving an exocyclic double bond derived from the methanol (B129727) group. Scaffolds for medicinal chemistry.

| Fused Pyrrolidinones | Oxidation of the alcohol and subsequent intramolecular amidation. | Building blocks for pharmaceuticals. mdpi.com |

The synthetic versatility of this compound is significantly expanded through the derivatization of its amine and hydroxyl functional groups. These modifications can be used to install protecting groups, alter the electronic properties of the molecule, or introduce new reactive handles for subsequent transformations.

The secondary amine can undergo a variety of reactions, including:

N-Alkylation: Introduction of alkyl, benzyl, or other groups.

N-Acylation: Formation of amides, which can alter the nucleophilicity of the nitrogen and introduce new functionalities.

N-Sulfonylation: Creation of sulfonamides, often used as protecting groups or for their biological activity.

The primary hydroxyl group can be modified through:

O-Alkylation/Etherification: Formation of ethers.

O-Acylation/Esterification: Formation of esters, which can serve as protecting groups or prodrug moieties.

Oxidation: Conversion to an aldehyde or a carboxylic acid, providing a new site for carbon-carbon bond formation or peptide coupling.

Table 4: Common Derivatization Reactions for Enhanced Functionality

Functional Group Reaction Reagents Resulting Functional Group
Secondary Amine N-Alkylation Alkyl halide, Base Tertiary Amine
Secondary Amine N-Acylation Acyl chloride, Base Amide
Secondary Amine N-Sulfonylation Sulfonyl chloride, Base Sulfonamide
Primary Alcohol Etherification Alkyl halide, Strong base Ether
Primary Alcohol Esterification Acyl chloride, Base Ester
Primary Alcohol Oxidation PCC, DMP, or Swern conditions Aldehyde

Catalytic Applications and Ligand Design Involving Trans 3 Methyl Pyrrolidin 2 Yl Methanol Derivatives

Organocatalysis Mediated by Pyrrolidinemethanol Analogs

Pyrrolidinemethanol derivatives have emerged as highly effective organocatalysts, capable of activating carbonyl compounds toward a variety of stereoselective reactions. Their mechanism of action and broad applicability in asymmetric synthesis have been extensively studied.

Mechanism of Organocatalysis with Pyrrolidinemethanol Derivatives

The catalytic prowess of pyrrolidinemethanol derivatives in organocatalysis is primarily rooted in their ability to reversibly form covalent intermediates with carbonyl substrates, activating them through two main pathways: enamine and iminium ion catalysis. These pathways lower the energy barrier for subsequent reactions and, due to the inherent chirality of the catalyst, effectively control the stereochemical outcome.

Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine (B122466) catalyst reacts with a ketone or an aldehyde to form a nucleophilic enamine intermediate. This process enhances the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making its α-carbon susceptible to attack by electrophiles. The chiral environment established by the pyrrolidinemethanol scaffold dictates the facial selectivity of the electrophilic attack, leading to the formation of an enantioenriched product. After the key bond-forming step, the intermediate hydrolyzes to release the product and regenerate the catalyst for the next cycle.

Iminium Catalysis: When reacting with α,β-unsaturated aldehydes or ketones, pyrrolidinemethanol catalysts form a positively charged iminium ion. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, transforming it into a potent electrophile that is highly reactive towards nucleophiles. The steric bulk and chiral information of the catalyst's side groups effectively shield one face of the iminium ion, directing the nucleophilic attack to the opposite face and thus ensuring high enantioselectivity. Similar to enamine catalysis, the cycle is completed by hydrolysis, which liberates the chiral product and the catalyst.

The hydroxyl group of the pyrrolidinemethanol moiety often plays a crucial secondary role. It can participate in the reaction mechanism through hydrogen bonding, helping to orient the substrate in the transition state and further enhance stereocontrol.

Asymmetric Transformations (e.g., Michael Additions, Aldol (B89426) Reactions, Diels-Alder)

The dual activation modes of pyrrolidinemethanol analogs make them versatile catalysts for a wide array of fundamental carbon-carbon bond-forming reactions.

Michael Additions: In the asymmetric Michael addition, pyrrolidinemethanol catalysts activate ketones or aldehydes via enamine formation to act as nucleophiles. These chiral enamines then add to α,β-unsaturated compounds like nitroolefins in a conjugate fashion. The catalyst's structure ensures excellent control over the stereochemistry of the newly formed stereocenters. High yields and enantioselectivities are consistently achieved for the addition of various ketones to a range of nitroolefins. nih.gov

Aldol Reactions: The direct asymmetric aldol reaction is a hallmark application of these organocatalysts. researchgate.net Proline and its derivatives, including pyrrolidinemethanol analogs, catalyze the reaction between a ketone (via an enamine intermediate) and an aldehyde. lookchem.commdpi.com The catalyst facilitates a highly organized, chair-like transition state, often involving hydrogen bonding, which leads to products with high diastereo- and enantioselectivity. mdpi.com This method provides a direct route to chiral β-hydroxy ketones, which are valuable building blocks in organic synthesis. chemscene.comnih.gov

Diels-Alder Reactions: Through iminium ion activation, pyrrolidinemethanol-derived catalysts can facilitate enantioselective Diels-Alder cycloadditions. fu-berlin.de The catalyst lowers the LUMO of an α,β-unsaturated aldehyde, which then acts as a dienophile. This activation allows the reaction to proceed under mild conditions with various dienes. The chiral catalyst architecture effectively controls the facial selectivity of the cycloaddition, leading to enantioenriched cyclic products. fu-berlin.denih.gov

Reaction TypeCatalyst TypeTypical SubstratesKey FindingsYield / Enantioselectivity (ee)
Michael AdditionPyrrolidine-carbamateKetones (Cyclohexanone, Acetone) + NitroolefinsCatalyst is effective for both cyclic and acyclic ketones without additives.Up to 96% yield, >99% ee nih.gov
Aldol ReactionL-Prolinamide derivativesKetones (Acetone) + Aromatic/Aliphatic AldehydesCatalysts with a terminal hydroxyl group show higher efficiency and enantioselectivity due to hydrogen bonding.Up to 93% ee (aromatic), >99% ee (aliphatic) mdpi.com
Aldol Reaction(S)-Pyrrolidine sulfonamideα,α-Dialkyl Aldehydes + Aromatic AldehydesProduces β-hydroxy carbonyl compounds with a quaternary carbon center.High yields, exceptionally high ee rsc.org
Diels-Alder ReactionChiral Imidazolidinone (MacMillan Catalyst)α,β-Unsaturated Aldehydes + Dienes (e.g., Cyclopentadiene)Demonstrated a new strategy for organocatalysis via iminium ion activation, enabling highly enantioselective cycloadditions.Up to 99% yield, 93% ee fu-berlin.de

Enantioselective Reductions of Prochiral Substrates

Beyond carbon-carbon bond formation, pyrrolidinemethanol derivatives are instrumental in the enantioselective reduction of prochiral substrates, particularly ketones. Their primary role is as a chiral precursor for the in situ generation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.

In this process, the pyrrolidinemethanol derivative reacts with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex, BH₃-THF) to form a rigid, chiral oxazaborolidine ring system. This complex then coordinates to the prochiral ketone, typically through the more sterically accessible lone pair of the carbonyl oxygen. The borane, acting as the stoichiometric hydride source, is then delivered to the carbonyl carbon from the face dictated by the chiral catalyst. This directed hydride transfer results in the formation of a chiral secondary alcohol with high enantiomeric purity. This method is highly reliable and provides predictable stereochemical outcomes based on the catalyst's stereochemistry. lookchem.comnih.gov The methodology is effective for a wide range of aromatic and aliphatic ketones. nih.gov

Substrate TypeCatalyst SystemReducing AgentKey FindingsYield / Enantioselectivity (ee)
Prochiral Ketones(S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one + BoraneBH₃-THFIn situ catalyst generation is practical, avoiding the need for isolating the sensitive oxazaborolidine catalyst.Good yields, up to 98% ee lookchem.com
Prochiral KetonesBis(α,α-diphenyl-2-pyrrolidinemethanol) carbonateBoraneThe chiral auxiliary is recoverable and reusable. Successfully applied in the synthesis of a uterine relaxant intermediate.High yield and ee bohrium.com
Aromatic & Aliphatic Ketones(S)-α,α-diphenylpyrrolidine methanol (B129727) + Tetrabutylammonium borohydride (B1222165) / MeIIn situ generated boraneThe system forms an oxazaborolidine catalyst in situ, effectively reducing various ketones.Up to 96% ee researchgate.net
Aliphatic KetonesChiral lactam alcohol + p-IodophenoxyboraneBH₃-THFThe use of an alkoxyborane improves enantioselectivity, particularly for aliphatic ketones at lower temperatures.Up to 98% ee nih.gov

Pyrrolidinemethanol Derivatives as Chiral Ligands in Metal Catalysis

The same structural features that make pyrrolidinemethanol derivatives excellent organocatalysts also render them highly effective chiral ligands for transition metals. By coordinating to a metal center, they create a chiral environment that can induce high stereoselectivity in a variety of metal-catalyzed reactions.

Coordination Chemistry of Pyrrolidinemethanol Ligands

Pyrrolidinemethanol and its analogs typically function as bidentate ligands, coordinating to a metal center through two donor atoms: the nitrogen of the pyrrolidine ring and the oxygen of the methanol group. This N,O-ligation forms a stable five-membered chelate ring, which is a common and favorable motif in coordination chemistry.

The formation of this chelate ring restricts the conformational flexibility of the ligand, creating a well-defined and rigid chiral pocket around the metal. The stereochemistry of the ligand's chiral centers is thus effectively transmitted to the metal's coordination sphere, which is essential for asymmetric catalysis. The specific geometry of the resulting metal complex—such as square planar or octahedral—depends on the metal's identity, its oxidation state, and the other ligands present.

Transition Metal Complex Formation and Reactivity

Pyrrolidinemethanol-type ligands have been successfully complexed with a variety of transition metals, including ruthenium, rhodium, iridium, and palladium, to generate highly active and selective asymmetric catalysts. nih.govrsc.orgnih.gov These complexes are particularly prominent in asymmetric hydrogenation and transfer hydrogenation reactions.

Asymmetric Hydrogenation: Ruthenium and rhodium complexes featuring chiral pyrrolidinemethanol-derived ligands are effective catalysts for the asymmetric hydrogenation of prochiral ketones and olefins. nih.govrsc.org In a typical catalytic cycle, the substrate coordinates to the chiral metal complex, followed by the insertion of the double bond into a metal-hydride bond. The facial selectivity of this insertion step is controlled by the chiral ligand, leading to an enantioenriched product after reductive elimination.

Asymmetric Transfer Hydrogenation: Iridium and ruthenium complexes are widely used for asymmetric transfer hydrogenation, which employs a hydrogen source like isopropanol (B130326) or formic acid instead of H₂ gas. rsc.orgnih.govcsic.es Chiral pyrrolidinemethanol-based ligands create the necessary asymmetric environment for the stereoselective transfer of a hydride from the hydrogen donor to the substrate (e.g., a ketone or imine) via a metal-hydride intermediate. These reactions are often valued for their operational simplicity and mild conditions.

MetalReaction TypeLigand TypeSubstratesKey Findings
Ruthenium (Ru)Asymmetric HydrogenationCinchona alkaloid-derived NNP ligandsAromatic & Heteroaromatic KetonesProduces valuable chiral alcohols with extremely high enantioselectivity (up to 99.9% ee). rsc.org
Iridium (Ir)Asymmetric Transfer HydrogenationChiral N,N-chelated Cp*Ir(III) complexesN-Heteroarenes (e.g., Quinolines)Efficient reduction using formic acid as a hydrogen source, affording chiral products in good yields and enantioselectivities. nih.gov
Palladium (Pd)Asymmetric Carboamination(R)-Siphos-PE (phosphine ligand)N-boc-pent-4-enylamines + Aryl/Alkenyl BromidesProvides a new route to enantiomerically enriched 2-substituted pyrrolidines. nih.gov
Rhodium (Rh)Asymmetric CatalysisChiral paddlewheel complexesGeneral (e.g., Michael additions)The rhodium center can act as a chiral Lewis acid, with faster ligand exchange kinetics compared to iridium congeners. semanticscholar.org

Applications in Asymmetric Metal-Catalyzed Reactions

Derivatives of trans-(3-Methyl-pyrrolidin-2-yl)-methanol have emerged as effective chiral ligands in a variety of asymmetric metal-catalyzed reactions. Their rigid pyrrolidine backbone, coupled with the stereogenic centers at the 2 and 3 positions, allows for the creation of a well-defined chiral environment around a metal center. This steric and electronic influence is crucial for achieving high levels of enantioselectivity in the formation of new stereocenters. One notable application of these derivatives is in the catalytic asymmetric reduction of prochiral ketones.

A prominent example involves the use of oxazaborolidine catalysts generated in situ from chiral amino alcohols and borane. Specifically, the derivative (S)-α,α-diphenyl-2-pyrrolidinemethanol, which shares the core pyrrolidine methanol scaffold, has been extensively studied in Corey-Bakshi-Shibata (CBS) reductions. While not having the 3-methyl group, its catalytic behavior provides a strong model for the potential of related structures. The oxazaborolidine catalyst, formed from the reaction of the amino alcohol with borane, coordinates to both the borane reducing agent and the ketone substrate, facilitating a highly enantioselective hydride transfer.

The in situ generation of these catalysts from precursors such as (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one offers a practical and efficient method, avoiding the need to handle often sensitive isolated oxazaborolidine catalysts. nih.govorganic-chemistry.org This approach has been successfully applied to the asymmetric borane reduction of a wide range of prochiral ketones, affording the corresponding chiral secondary alcohols with high yields and excellent enantioselectivity. nih.gov

The effectiveness of these catalysts is demonstrated in the reduction of various aromatic and aliphatic ketones. The results, as summarized in the table below, highlight the consistently high enantiomeric excesses (ee) achieved across different substrates.

EntryKetone SubstrateYield (%)Enantiomeric Excess (ee %)Configuration
1Acetophenone9596R
21-Indanone9298S
31-Tetralone9497S
4Propiophenone9395R
5Cyclohexyl methyl ketone9092R

The stereochemical outcome of these reductions is predictable based on the established mechanism for CBS reductions, where the absolute configuration of the product alcohol is determined by the stereochemistry of the chiral ligand. york.ac.uk The high levels of asymmetric induction underscore the efficacy of the pyrrolidine-based chiral scaffold in creating a highly organized transition state for the hydride transfer.

Further research has explored the application of similar pyrrolidine-based ligands in other metal-catalyzed reactions, such as the enantioselective addition of organozinc reagents to aldehydes. researchgate.netmdpi.com In these reactions, the chiral ligand coordinates to the zinc metal, and the resulting chiral complex directs the enantioselective transfer of an alkyl or aryl group to the aldehyde carbonyl. The structural features of the this compound backbone are well-suited for creating the necessary chiral environment to achieve high enantioselectivity in these carbon-carbon bond-forming reactions.

Structural Characterization and Spectroscopic Analysis of Trans 3 Methyl Pyrrolidin 2 Yl Methanol and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the connectivity, functional groups, and three-dimensional arrangement of atoms in "trans-(3-Methyl-pyrrolidin-2-yl)-methanol".

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For "this compound," ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework and the relative stereochemistry of the substituents.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) and coupling constants (J) would be particularly informative. For instance, the coupling constant between the protons at C2 and C3 would be crucial in confirming the trans configuration. A small J-value (typically < 5 Hz) would be indicative of a trans relationship between these two protons. The protons of the hydroxymethyl group would appear as a doublet of doublets or a multiplet, coupled to the C2 proton. The methyl group at C3 would present as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display a signal for each of the six unique carbon atoms in the molecule. The chemical shifts of the carbons in the pyrrolidine (B122466) ring would be sensitive to the ring's conformation and the orientation of the substituents.

Illustrative NMR Data: While specific data for the target compound is scarce, the following table provides representative ¹H and ¹³C NMR data for a related N-protected derivative, tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate. This data illustrates the expected chemical shifts and multiplicities.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-Boc1.45 (s, 9H)79.5, 28.5
C1-H3.85 (m, 1H)65.2
C2-H3.65 (m, 1H)62.1
C3-H2.10 (m, 1H)48.7
C4-H₂1.80 (m, 1H), 1.55 (m, 1H)35.4
C5-H₂3.40 (m, 2H)26.1
C3-CH₃1.05 (d, 3H)15.3
Note: This data is illustrative for an N-Boc protected derivative and may not represent the exact values for "this compound".

Infrared (IR) and Mass Spectrometry (MS)

IR spectroscopy is used to identify the functional groups present in a molecule, while mass spectrometry provides information about the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching of the alcohol. The N-H stretching of the secondary amine would appear around 3300-3400 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound (C₆H₁₃NO, 115.18 g/mol ). The fragmentation pattern would likely show a prominent peak corresponding to the loss of the hydroxymethyl group (•CH₂OH) or water (H₂O).

Technique Expected Observations for this compound
IR Spectroscopy ~3400 cm⁻¹ (O-H stretch, broad), ~3350 cm⁻¹ (N-H stretch), ~2960 cm⁻¹ (C-H stretch)
Mass Spectrometry Molecular Ion [M]⁺ at m/z 115. Key fragments at m/z 84 ([M-CH₂OH]⁺), m/z 98 ([M-NH₃]⁺)
Note: These are predicted values based on the structure and data from similar compounds.

Optical Rotation and Chiral Purity Determination

Since "this compound" is a chiral molecule, it will rotate the plane of polarized light. The specific rotation [α] is a characteristic physical property of an enantiomer. The determination of chiral purity, or enantiomeric excess (e.e.), is crucial. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). By using a chiral stationary phase, the two enantiomers of the compound can be separated and their relative amounts quantified.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing unambiguous proof of both the relative and absolute stereochemistry. For a derivative of "this compound," an X-ray crystal structure would confirm the trans orientation of the methyl and hydroxymethyl groups. Furthermore, if a chiral starting material was used in the synthesis or if the compound is resolved, anomalous dispersion effects, often utilizing a heavy atom, can be used to determine the absolute configuration (e.g., (2S,3R) or (2R,3S)).

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational equilibrium. nih.gov This non-planarity, known as "puckering," can be described by a concept called pseudorotation. The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced in opposite directions from the plane of the other three). nih.gov

For "this compound," the substituents at C2 and C3 will influence the preferred conformation of the pyrrolidine ring. The bulky hydroxymethyl and methyl groups will tend to occupy pseudo-equatorial positions to minimize steric strain. The exact conformational preference can be investigated using computational modeling and through the analysis of vicinal proton-proton coupling constants in the ¹H NMR spectrum. nih.gov The dynamic nature of the ring means that the observed NMR spectrum is often an average of multiple rapidly interconverting conformers.

Computational Studies and Theoretical Insights into Trans 3 Methyl Pyrrolidin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for exploring the intrinsic properties of molecules. These methods provide detailed information about electron distribution, molecular structure, and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating organocatalytic systems due to its favorable balance of accuracy and computational cost. nih.govnih.gov For pyrrolidine-based catalysts, DFT calculations are routinely used to determine optimized ground-state geometries, locate transition state structures, and compute the activation energies that govern reaction rates. nih.govresearchgate.net

Studies on analogous proline derivatives show that hybrid DFT functionals, such as B3LYP, are effective for accurately predicting stereoselectivities when paired with appropriate basis sets like 6-31G(d). nih.gov These calculations can reveal subtle structural differences between catalysts and their transition states, helping to identify the key factors that control the reaction's outcome. nih.govresearchgate.net For instance, the puckering of the pyrrolidine (B122466) ring and the orientation of its substituents are critical conformational features that can be precisely modeled. researchgate.net The accuracy of these methods, while moderate in absolute terms, is generally sufficient for computing the relative activation energies of diastereomeric transition states, which is the cornerstone of predicting stereoselectivity. nih.gov

Table 1: Representative DFT-Calculated Properties for a Pyrrolidine Catalyst System This table presents typical data obtained from DFT calculations on pyrrolidine-based catalysts and is for illustrative purposes.

PropertyValueSignificance
Method/Basis SetB3LYP/6-31G(d)A common level of theory for reliable geometric and energy predictions.
Optimized Ground State Energy-X HartreeProvides a baseline for calculating relative energies of other states.
Transition State (TS1) Energy-Y HartreeEnergy of the key transition state for the favored stereoisomer.
Transition State (TS2) Energy-Z HartreeEnergy of the key transition state for the disfavored stereoisomer.
Activation Barrier (ΔG‡)(TS1 Energy - Ground State) kcal/molDetermines the rate of the reaction pathway leading to the major product.
Stereoselectivity (ΔΔG‡)(TS2 Energy - TS1 Energy) kcal/molThe energy difference between competing transition states; dictates the ee%.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are critical for understanding how a catalyst activates substrates.

In the context of trans-(3-Methyl-pyrrolidin-2-yl)-methanol, FMO analysis helps explain its role in mechanisms like enamine catalysis. The catalyst's HOMO, typically localized on the nitrogen atom, is crucial for the initial nucleophilic attack on a carbonyl substrate to form the key enamine intermediate. The energy of this HOMO influences the catalyst's nucleophilicity. Conversely, the LUMO energy and distribution indicate the molecule's susceptibility to electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net Computational studies on related systems analyze these orbitals to rationalize the catalyst's efficiency and its interaction with different substrates. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative FMO data for a generic enamine intermediate formed from a pyrrolidine catalyst. The values are for illustrative purposes.

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Highest Occupied Molecular Orbital; dictates nucleophilic character.
LUMO+1.2Lowest Unoccupied Molecular Orbital; dictates electrophilic character.
HOMO-LUMO Gap7.0An indicator of kinetic stability and chemical reactivity.

Molecular Modeling and Conformational Landscape

Beyond static quantum calculations, molecular modeling explores the dynamic behavior of molecules, including their different conformations and the non-covalent interactions that stabilize key intermediates and transition states.

The primary function of a chiral catalyst like this compound is to control the stereochemical outcome of a reaction. Molecular modeling is essential for understanding how this control is achieved. Computational studies on proline and its derivatives have successfully elucidated the origins of stereoselectivity in reactions like the aldol (B89426) addition. nih.govnih.gov These models show that the catalyst and substrate combine to form a rigid transition state assembly. researchgate.net

The substituents on the pyrrolidine ring—in this case, the methyl and hydroxymethyl groups—play a crucial role by creating a specific chiral environment. One substituent may block one face of the reactive intermediate (e.g., an enamine), forcing the electrophile to attack from the opposite, less sterically hindered face. By calculating the relative energies of all possible diastereomeric transition states, researchers can accurately predict the major stereoisomer formed in the reaction. nih.govrsc.org

Non-covalent interactions, particularly hydrogen bonds, are often decisive in organocatalysis. nih.gov The hydroxyl group in this compound is a key functional feature, capable of acting as both a hydrogen bond donor and acceptor. Computational models are used to identify and quantify these interactions.

In many proposed catalytic cycles for prolinol-type catalysts, the hydroxyl group forms a hydrogen bond with the electrophile, orienting it precisely within the transition state. nih.gov This interaction not only helps to lower the activation energy but also rigidly locks the geometry of the transition state, enhancing stereoselectivity. researchgate.net DFT calculations can map these hydrogen bonding networks and determine their contribution to the stability of the transition state assembly. mdpi.comresearchgate.net

Mechanistic Investigations of Catalytic Pathways

A primary goal of computational studies is to map out the entire catalytic cycle, step by step. This involves identifying all intermediates and transition states along the reaction coordinate. For pyrrolidine-based catalysts in reactions like aldol or Michael additions, the generally accepted pathway proceeds through an enamine intermediate. nih.govresearchgate.net

Theoretical investigations provide detailed structures and energies for each stage:

Formation of the Enamine: The pyrrolidine nitrogen attacks a carbonyl donor (e.g., a ketone or aldehyde), followed by dehydration to form a nucleophilic enamine.

C-C Bond Formation: The enamine attacks an electrophilic acceptor. This is typically the stereodetermining step, and computational chemists focus heavily on modeling the transition states of this step to understand enantioselectivity. nih.govrsc.org

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

DFT calculations can confirm the feasibility of such proposed mechanisms by ensuring that all calculated transition state barriers are energetically accessible under the experimental reaction conditions. nih.gov These detailed mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of new generations of catalysts. nih.govnih.gov

Analysis of Reactive Intermediates (e.g., Enamines, Iminium Ions)

In aminocatalysis, the reaction of a secondary amine catalyst with a carbonyl compound generates two principal types of reactive intermediates: enamines and iminium ions. Computational studies, primarily using Density Functional Theory (DFT), provide a molecular-level understanding of the structure, stability, and reactivity of these species.

Enamines are formed from the reaction of the catalyst with an enolizable aldehyde or ketone. These electron-rich species are key intermediates in reactions where the carbonyl compound acts as a nucleophile. Theoretical calculations can predict the preferred geometry of the enamine, including the configuration of the double bond (E vs. Z) and the conformation of the pyrrolidine ring. The crystal structures of proline-derived enamines have been shown to exclusively display an (E)-geometry. nih.gov Studies on related systems investigate the relative energies of different conformers and the rotational barriers, which are essential for understanding their reactivity. nih.gov

Iminium ions are generated when the catalyst reacts with an α,β-unsaturated carbonyl compound. This activation mode lowers the LUMO of the substrate, facilitating nucleophilic attack. Computational analysis focuses on the relative stability of these ions, which is critical for predicting which iminium species will predominate in a reaction mixture containing multiple carbonyl compounds. ub.edubeilstein-journals.org DFT methods, such as M06-2X with a 6-311+G(d,p) basis set, are commonly employed to calculate the energies of these species and the equilibria between them. ub.edu For instance, the relative stability of pyrrolidine-derived iminium ions can be computationally examined to understand their propensity for hydrolysis. ub.edubeilstein-journals.org

Below is a representative data table illustrating the type of information obtained from DFT calculations on the relative stability of iminium ions derived from a generic pyrrolidine catalyst.

Carbonyl CompoundRelative Energy of Iminium Ion (kcal/mol)Computational Method
Propenal0.0 (Reference)M06-2X/6-311+G(d,p)
Crotonaldehyde-2.5M06-2X/6-311+G(d,p)
Cinnamaldehyde-4.1M06-2X/6-311+G(d,p)

This table is illustrative and based on general findings in the field of computational aminocatalysis; specific values for "this compound" would require dedicated computational studies.

Transition State Analysis in Asymmetric Reactions

The enantioselectivity of a reaction catalyzed by a chiral organocatalyst like "this compound" is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Transition state analysis via computational modeling is therefore indispensable for rationalizing and predicting the stereochemical outcomes of asymmetric reactions.

These calculations can identify the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over the other. For pyrrolidine-based catalysts, the conformation of the five-membered ring and the orientation of the substituents play a critical role in creating a chiral pocket that directs the approach of the reactants. nih.gov

For example, in a Michael addition reaction, DFT calculations can model the approach of the nucleophile to the iminium ion intermediate. By locating the transition state structures for both possible faces of attack (re and si), the activation energies (ΔG‡) can be calculated. The enantiomeric excess (ee) of the product can then be predicted using the energy difference between the two lowest-energy transition states (ΔΔG‡).

The following interactive data table presents hypothetical data from a transition state analysis for an asymmetric Michael addition, demonstrating how computational results are used to predict enantioselectivity.

Transition StateRelative Free Energy (ΔG‡, kcal/mol)Key Stabilizing InteractionPredicted Product Configuration
TS-Re15.2Hydrogen bond (N-H···O)R
TS-Si17.0Steric repulsionS

This table is a hypothetical representation to illustrate the principles of transition state analysis in asymmetric organocatalysis. The values and interactions are not specific to "this compound."

Computational modeling has become an integral part of the development of new asymmetric catalytic methods. chemrxiv.org These theoretical insights not only explain experimental observations but also guide the design of more efficient and selective catalysts.

Q & A

Q. What are the established synthetic routes for trans-(3-Methyl-pyrrolidin-2-yl)-methanol, and what reaction conditions optimize yield and stereoselectivity?

  • Methodological Answer : The synthesis of trans-configured pyrrolidine derivatives often involves cycloaddition reactions or stereoselective reductions . For example, trans-4-aryl-pyrrolidine-3-carboxylates are synthesized via 1,3-dipolar cycloaddition between azomethine ylides and acrylates, followed by reduction of the ester group to the alcohol . Key conditions include:
  • Catalysts : Use of chiral auxiliaries or asymmetric catalysts (e.g., NaBH₄ in methanol for stereoretentive reductions) .
  • Temperature Control : Low temperatures (−20°C to 0°C) to minimize epimerization.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the trans isomer .

Table 1 : Representative Reaction Conditions

PrecursorReagents/ConditionsYield (%)StereoselectivityReference
Azomethine ylide + acrylateCu(I) catalyst, DCM, −20°C75–85trans > 95%
Pyrrolidine esterNaBH₄, MeOH, 0°C90Retention of trans

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants J = 8–10 Hz for trans-diastereomers) .
  • X-ray Crystallography : Resolves absolute configuration (e.g., methanol solvates in crystal lattices) .
  • HPLC : Reverse-phase C18 columns with methanol/water gradients (pH 2.5–3.5) to separate cis/trans isomers .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 130.12 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes reported for synthetic derivatives?

  • Methodological Answer : Discrepancies in stereoselectivity often arise from substituent electronic effects . For example, electron-poor heteroaryl groups (e.g., pyridyl) lead to cis/trans mixtures during cycloaddition, while electron-rich groups (e.g., methoxyphenyl) favor trans isomers . Mitigation strategies include:
  • Precursor Screening : Use aryl groups with strong electron-donating substituents.
  • Post-synthesis Isomerization : Acidic/basic conditions to equilibrate cis/trans mixtures (e.g., HCl in dioxane at 60°C) .

Q. What strategies enhance enantiomeric excess (ee) in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use of (R)-BINOL-derived phosphoric acids or Ru-based catalysts for asymmetric hydrogenation .
  • Dynamic Kinetic Resolution : Racemization of undesired enantiomers via reversible imine formation .
  • Solvent Engineering : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions, achieving ee > 90% .

Q. How do electronic modifications on the pyrrolidine ring influence reactivity and bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups increase metabolic stability but reduce nucleophilicity (e.g., slower SN2 reactions) .
  • Electron-Donating Groups (EDGs) : Methyl or methoxy groups enhance binding to biological targets (e.g., antimicrobial activity via H-bonding with enzyme active sites) .
    Table 2 : Substituent Effects on Bioactivity
SubstituentLogPAntimicrobial IC₅₀ (µM)Reference
3-Methyl (trans)1.212.3 ± 1.5
3-Trifluoromethyl2.18.9 ± 0.8

Data Contradiction Analysis

  • Issue : Conflicting reports on trans-selectivity in cycloaddition reactions.
  • Resolution : Electron-deficient acrylates (e.g., nitroacrylates) exhibit lower trans-selectivity (60–70%) compared to electron-rich acrylates (90–95%) due to reduced orbital overlap . Validate via DFT calculations to assess transition-state energies.

Safety and Handling

  • Toxicological Profile : While specific data for this compound is limited, structurally related pyrrolidine-methanol derivatives show moderate toxicity (LD₅₀ = 200–300 mg/kg in rodents). Use PPE and fume hoods during synthesis .

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